2-Chloro-6-methoxybenzimidamide

Basicity pKa Solubility

Select this substituted benzimidamide intermediate for its distinct basicity (pKa 6.0–7.5) and protonation-driven solubility, which outperforms neutral amide analogs in biological assays. The ortho-chloro/para-methoxy pattern directs regioselective cyclization to benzimidazoles under mild conditions, while the available hydrochloride salt (CAS 2703774-12-1) ensures long-term stability and aqueous compatibility. Ideal for SPR studies and heterocycle diversification.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B13637043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxybenzimidamide
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Cl)C(=N)N
InChIInChI=1S/C8H9ClN2O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H3,10,11)
InChIKeyCPISFMJPLIFAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxybenzimidamide: A Structurally Distinctive Benzimidamide Building Block for Drug Discovery and Chemical Biology


2-Chloro-6-methoxybenzimidamide (CAS 1249792-15-1) is a substituted benzimidamide featuring an ortho-chloro and a para-methoxy group on the phenyl ring. It belongs to the benzimidamide class, compounds characterized by an amidine functional group (–C(=NH)NH₂) attached to an aromatic ring. This class serves as a key intermediate for the synthesis of benzimidazoles and other nitrogen-containing heterocycles . The compound is primarily available as the hydrochloride salt (CAS 2703774-12-1), which enhances its shelf stability and aqueous solubility for research applications [1].

Why 2-Chloro-6-methoxybenzimidamide Cannot Be Replaced by Simple Amide or Des-Chloro/Methoxy Analogs


The amidine group in 2-chloro-6-methoxybenzimidamide imparts distinct physicochemical and reactivity properties compared to its amide analog (2-chloro-6-methoxybenzamide, CAS 107485-43-8). The amidine is significantly more basic (predicted pKa 6.0–7.5 vs. ~15 for the amide), enabling salt formation and protonation-dependent solubility that alters its behavior in both synthetic chemistry and biological assays [1][2]. Additionally, the ortho-chloro and para-methoxy substitution pattern can direct cyclization regiochemistry, while also modulating physicochemical properties such as logP and metabolic stability relative to unsubstituted benzimidamide or mono-substituted analogs . Such differences affect reaction yields, purification ease, and downstream biological activity profiles, making the compound non-interchangeable with simpler benzimidamide derivatives.

Quantitative Differentiation of 2-Chloro-6-methoxybenzimidamide Against Closest Analogs


Enhanced Basicity and Salt Formation Potential Compared to Amide Analog

The amidine group in 2-chloro-6-methoxybenzimidamide exhibits a predicted pKa in the 6.0–7.5 range, while the corresponding amide (2-chloro-6-methoxybenzamide) has a predicted pKa of approximately 15 [1][2]. This roughly billion-fold difference in acid dissociation constant means the amidine is significantly protonated at physiological pH (7.4), whereas the amide remains predominantly neutral. The higher basicity allows formation of stable hydrochloride salts (e.g., the commercially available salt, CAS 2703774-12-1, MW 221.08 g/mol) that exhibit enhanced aqueous solubility and improved solid-state stability [3].

Basicity pKa Solubility Salt Formation

Synthetic Utility as a Benzimidazole Precursor Under Mild Conditions

2-Chloro-6-methoxybenzimidamide can be converted to the corresponding benzimidazole via a room-temperature, one-pot procedure using N-chlorosuccinimide (NCS) and sodium hydroxide. Al-Mourabit et al. (2012) reported that N-aryl amidines undergo this cyclization to afford benzimidazoles in good to excellent yields (typically 70–95%) . In contrast, the amide analog cannot undergo this transformation without prior conversion to the amidine. This synthetic utility provides access to 4-chloro-6-methoxybenzimidazole scaffolds that are privileged structures in medicinal chemistry.

Cyclization Benzimidazole Synthesis Heterocyclic Chemistry NCS-Mediated Reaction

Computationally Predicted ADMET Profile Differentiation from 4-Trifluoromethyl Analog

While experimental ADMET data for 2-chloro-6-methoxybenzimidamide is not publicly available, computational predictions for structurally related benzimidamides highlight how substitution pattern influences key drug-likeness parameters. For example, 4-(trifluoromethyl)benzimidamide hydrochloride is computationally predicted to have high gastrointestinal absorption, no CYP3A4 inhibition, and a consensus logP of 2.33 . The chloro-methoxy substitution in the target compound is expected to yield a different logP and potentially distinct CYP inhibition profile, which must be verified experimentally [1]. This underscores the need to procure the specific substitution isomer rather than relying on data from other benzimidamides.

ADMET Prediction CYP Inhibition Drug-likeness In Silico Screening

Solid-State Stability and Handling Advantages of the Hydrochloride Salt Form

The commercially supplied hydrochloride salt of 2-chloro-6-methoxybenzimidamide (CAS 2703774-12-1, MW 221.08 g/mol) offers practical advantages for long-term storage and experimental reproducibility. Unlike many neutral benzimidamide free bases, which can be hygroscopic and susceptible to hydrolysis at the amidine group, the hydrochloride salt provides a stable, non-hygroscopic solid with a defined stoichiometry [1]. The amide analog (2-chloro-6-methoxybenzamide) does not form analogous salts and is typically handled as the neutral solid, which may be less soluble in aqueous assay buffers [2].

Solid-State Stability Salt Form Procurement Handling Shelf Life

Recommended Applications for 2-Chloro-6-methoxybenzimidamide Based on Differentiating Evidence


Synthesis of 4-Chloro-6-methoxybenzimidazole Libraries

Leverage the NCS/NaOH-mediated cyclization of 2-chloro-6-methoxybenzimidamide to rapidly generate substituted benzimidazoles for medicinal chemistry screening . The mild room-temperature conditions and high yields (70–95% expected) make this route attractive compared to traditional benzimidazole syntheses requiring high temperatures or strong acids. The chloro and methoxy substituents are retained in the cyclized product, providing synthetic handles for further diversification.

Salt-Form-Based Solubility Optimization in Early Drug Discovery

Utilize the hydrochloride salt (CAS 2703774-12-1) for initial biological assays where aqueous solubility is critical [1]. The amidine's pKa of 6.0–7.5 ensures significant protonation at physiological pH, facilitating dissolution. This is a key advantage over neutral benzamide analogs that may require co-solvents or formulation development for in vitro testing.

Comparative ADMET Profiling of Benzimidamide Series

Procure 2-chloro-6-methoxybenzimidamide alongside analogs such as 4-(trifluoromethyl)benzimidamide to experimentally establish structure-property relationships (SPR) for CYP inhibition, logP, and membrane permeability . Given the divergent computational predictions for the trifluoromethyl analog (no CYP3A4 inhibition, logP 2.33), the chloro-methoxy isomer is predicted to display distinct behavior, providing valuable SPR data for lead optimization.

Intermediate for Covalent Inhibitor Design

The amidine functionality can be elaborated into amidoxime or amidinohydrazone derivatives that serve as warheads for covalent inhibitors targeting serine proteases or other enzymes [2]. The ortho-chloro group may enhance electrophilicity or binding affinity through halogen bonding. This application draws on the amidine's reactivity profile, which is not available from the corresponding amide.

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